molecular formula C22H20FN3O2S B4921375 N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide

N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide

Cat. No. B4921375
M. Wt: 409.5 g/mol
InChI Key: LPWSEXBUBAWART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has shown promising results in preclinical studies for the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.

Mechanism of Action

N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide works by inhibiting the activity of BTK, which is a key signaling molecule in B cells. BTK is involved in the activation of several downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which play important roles in cell survival, proliferation, and differentiation. By inhibiting BTK, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide blocks these signaling pathways and induces apoptosis (programmed cell death) in B cells.
Biochemical and Physiological Effects
N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has been shown to have a selective and potent inhibitory effect on BTK, with an IC50 (half maximal inhibitory concentration) of 0.85 nM. In addition to its effects on B cells, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has also been shown to inhibit the activity of other kinases, such as ITK and TXK, which are involved in T cell activation. However, the potency of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide against these kinases is lower than its potency against BTK. N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide is its high potency and selectivity for BTK, which makes it a useful tool for studying the role of BTK in various biological processes. However, one limitation of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide is its lack of specificity for BTK, as it also inhibits other kinases to some extent. Another limitation is its relatively high cost, which may limit its availability for some research groups.

Future Directions

There are several potential future directions for the development and application of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide. One direction is the development of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide as a therapeutic agent for the treatment of B cell-related diseases, such as lymphoma and leukemia. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide in these indications. Another direction is the use of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide as a research tool to study the role of BTK and other kinases in various biological processes. Finally, there is potential for the development of other BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 4'-fluoro-3-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-thiazol-4-ylamine to form the thiazole amide intermediate. Finally, the thiazole amide intermediate is reacted with piperidinecarboxylic acid to yield the final product, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide.

Scientific Research Applications

N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has been extensively studied in preclinical models for the treatment of various B cell-related diseases. In a study published in Cancer Research, N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo. Another study published in Leukemia demonstrated that N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide was effective in suppressing the growth of chronic lymphocytic leukemia cells. N-(4'-fluoro-3-biphenylyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinecarboxamide has also shown promise in the treatment of autoimmune disorders, such as rheumatoid arthritis, in preclinical models.

properties

IUPAC Name

N-[3-(4-fluorophenyl)phenyl]-1-(1,3-thiazole-4-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c23-18-8-6-15(7-9-18)16-3-1-5-19(11-16)25-21(27)17-4-2-10-26(12-17)22(28)20-13-29-14-24-20/h1,3,5-9,11,13-14,17H,2,4,10,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWSEXBUBAWART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=N2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.